2-(3-formyl-4-hydroxyphenyl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is characterized by the presence of a formyl group and a hydroxy group attached to a phenyl ring, which is further connected to an acetic acid moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-formyl-4-hydroxyphenyl)acetic acid can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with chloroacetic acid under basic conditions to form the desired product . The reaction typically requires a base such as sodium hydroxide and is carried out in an aqueous medium.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Formyl-4-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acid catalysts.
Major Products Formed:
Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetic acid.
Reduction: 2-(3-Hydroxymethyl-4-hydroxyphenyl)acetic acid.
Substitution: Esters of this compound.
Scientific Research Applications
2-(3-Formyl-4-hydroxyphenyl)acetic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-formyl-4-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The formyl and hydroxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
4-Hydroxyphenylacetic acid: Similar structure but lacks the formyl group.
3-Formylphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.
Indole-3-acetic acid: A plant hormone with a different core structure but similar functional groups.
Uniqueness: 2-(3-Formyl-4-hydroxyphenyl)acetic acid is unique due to the presence of both formyl and hydroxy groups on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
2-(3-Formyl-4-hydroxyphenyl)acetic acid is a phenolic compound that has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- IUPAC Name: this compound
- Molecular Formula: C9H8O4
- Molecular Weight: 180.16 g/mol
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
Anti-inflammatory Effects
Studies have shown that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This effect is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: Inhibition of TNF-alpha Production
A study conducted on human vascular endothelial cells demonstrated that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels, indicating its potential as an anti-inflammatory agent .
The biological activity of this compound can be attributed to several mechanisms:
- Scavenging Free Radicals: The hydroxyl groups present in the molecule allow it to donate electrons, neutralizing free radicals.
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Modulation of Signaling Pathways: It may affect signaling pathways related to inflammation and apoptosis, particularly those involving nuclear factor-kappa B (NF-kB).
Research Findings
Recent studies have highlighted the potential therapeutic applications of this compound:
- Cancer Research: Preliminary findings suggest that this compound may induce apoptosis in cancer cells through the activation of caspase pathways .
- Neuroprotection: Research indicates that it may protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases like Alzheimer's .
Properties
CAS No. |
152880-92-7 |
---|---|
Molecular Formula |
C9H8O4 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.